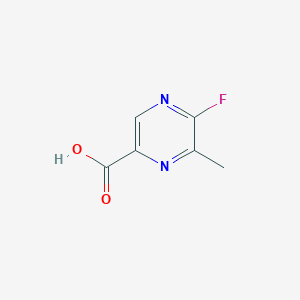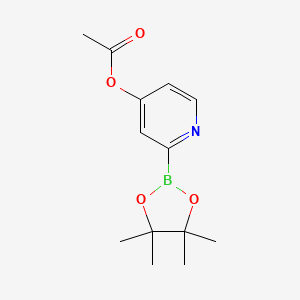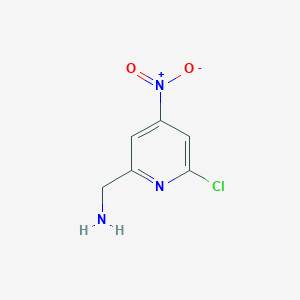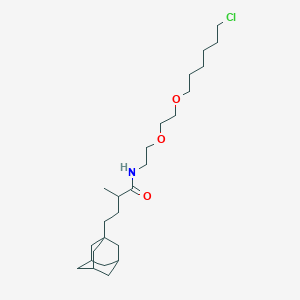
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds. The presence of trifluoroacetic acid (TFA) enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA typically involves the reaction of 2-Hydroxy-5-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the use of boronic acid pinacol ester intermediates, which are then converted to the desired boronic acid derivative through hydrolysis and subsequent reaction with TFA.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, while the pyridine ring can participate in coordination chemistry, enhancing the compound’s reactivity.
Comparison with Similar Compounds
- 5-Methylpyridine-2-boronic acid
- Pyridine-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is unique due to the presence of the hydroxy group and TFA, which enhance its reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic acids may not perform as well.
Properties
Molecular Formula |
C8H9BF3NO5 |
|---|---|
Molecular Weight |
266.97 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BNO3.C2HF3O2/c1-4-3-8-6(9)2-5(4)7(10)11;3-2(4,5)1(6)7/h2-3,10-11H,1H3,(H,8,9);(H,6,7) |
InChI Key |
WWBDCEKVFMELKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC=C1C)(O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



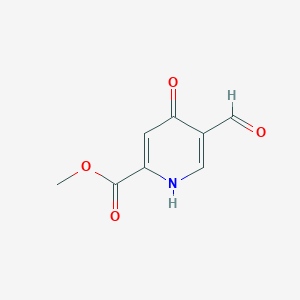
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
